![molecular formula C29H27N3O2 B11387602 2-[(E)-2-(1-benzyl-2-methyl-1H-indol-3-yl)ethenyl]-3-(3-hydroxypropyl)quinazolin-4(3H)-one](/img/structure/B11387602.png)
2-[(E)-2-(1-benzyl-2-methyl-1H-indol-3-yl)ethenyl]-3-(3-hydroxypropyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1E)-2-(1-BENZYL-2-METHYL-1H-INDOL-3-YL)ETHENYL]-3-(3-HYDROXYPROPYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that features both indole and quinazolinone moieties. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties . Quinazolinones are also significant in medicinal chemistry due to their pharmacological activities.
Preparation Methods
The synthesis of 2-[(1E)-2-(1-BENZYL-2-METHYL-1H-INDOL-3-YL)ETHENYL]-3-(3-HYDROXYPROPYL)-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. The synthetic route may start with the preparation of the indole derivative, followed by the formation of the quinazolinone ring. Common reagents include thionyl chloride, triethylamine, and various solvents like 1,4-dioxane . Industrial production methods would likely involve optimization of these steps to maximize yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Electrophilic substitution reactions are common due to the indole ring’s electron-rich nature. Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products depend on the specific reaction conditions but can include oxidized or reduced forms of the compound and various substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral and anticancer properties.
Medicine: Potential therapeutic agent due to its pharmacological activities.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors, influencing biological pathways . The quinazolinone ring may also interact with enzymes or receptors, contributing to the compound’s overall biological activity. Specific pathways and targets would depend on the exact biological context in which the compound is used.
Comparison with Similar Compounds
Similar compounds include other indole and quinazolinone derivatives. For example:
Indole-3-acetic acid: A plant hormone with different biological activities.
Quinazolinone derivatives: Known for their anticancer and anti-inflammatory properties. Compared to these compounds, 2-[(1E)-2-(1-BENZYL-2-METHYL-1H-INDOL-3-YL)ETHENYL]-3-(3-HYDROXYPROPYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its combined indole and quinazolinone structure, which may offer synergistic effects in its biological activities.
Properties
Molecular Formula |
C29H27N3O2 |
|---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
2-[(E)-2-(1-benzyl-2-methylindol-3-yl)ethenyl]-3-(3-hydroxypropyl)quinazolin-4-one |
InChI |
InChI=1S/C29H27N3O2/c1-21-23(24-12-6-8-15-27(24)32(21)20-22-10-3-2-4-11-22)16-17-28-30-26-14-7-5-13-25(26)29(34)31(28)18-9-19-33/h2-8,10-17,33H,9,18-20H2,1H3/b17-16+ |
InChI Key |
JEHPEZKRTYNRCN-WUKNDPDISA-N |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)/C=C/C4=NC5=CC=CC=C5C(=O)N4CCCO |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)C=CC4=NC5=CC=CC=C5C(=O)N4CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methylpropyl 4-[5-amino-4-(1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzoate](/img/structure/B11387525.png)
![4-(3-ethoxy-4-propoxyphenyl)-3-(2-hydroxyphenyl)-5-(pyridin-4-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11387530.png)
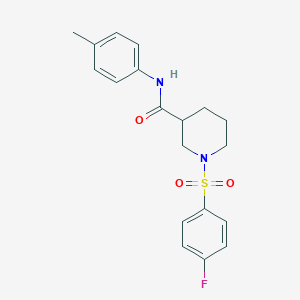
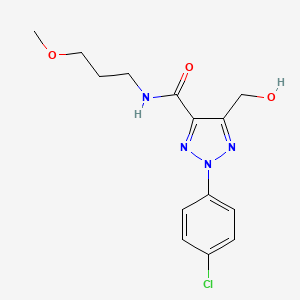
![2-(2-Methoxyphenoxy)-1-{2-[2-(pyrrolidin-1-yl)ethyl]piperidin-1-yl}ethanone](/img/structure/B11387541.png)
![2-(3,5-dimethylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B11387545.png)
![5-(furan-2-ylmethyl)-3-(2-hydroxy-4,6-dimethylphenyl)-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11387555.png)
![4-butoxy-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11387557.png)
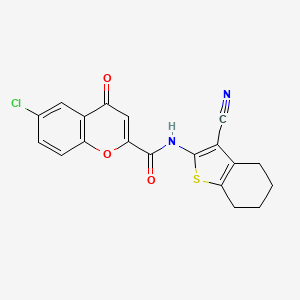
![3,4-dimethoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B11387575.png)
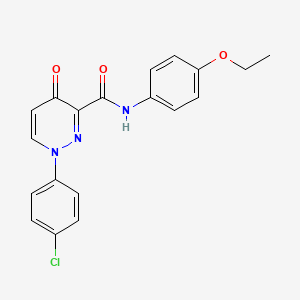
![3-ethyl-6-phenyl-N-[2-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11387585.png)
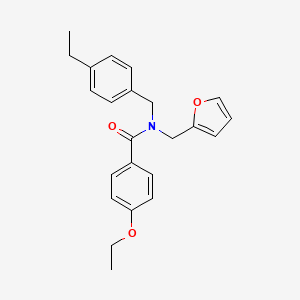
![3-(3-Methylphenyl)-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-propan-2-ylurea](/img/structure/B11387600.png)
